![molecular formula C22H18FN5O B2997732 2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 897623-66-4](/img/structure/B2997732.png)
2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the tetrazol group, and the attachment of the fluorophenyl group . The exact methods would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound’s reactivity would depend on its structure and the functional groups present. It might undergo reactions typical of biphenyls, tetrazols, and fluorophenyls. These could include electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques .Scientific Research Applications
Antipsychotic Agents Development
Research into similar compounds has shown potential in the development of novel antipsychotic agents. For instance, derivatives of pyrazol-5-ols have been studied for their antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a common target for existing antipsychotic drugs. This suggests a unique mechanism of action that could offer new therapeutic options for treating psychiatric disorders without some of the side effects associated with dopamine antagonism (Wise et al., 1987).
Anti-Epileptic Drug Development
In the realm of epilepsy treatment, certain biphenyl acetamide derivatives have been identified as broad-spectrum anti-epileptic drug (AED) candidates. These compounds have demonstrated anti-convulsant activity in various models with a good safety margin, indicating their potential as clinical candidates for epilepsy treatment (Tanaka et al., 2019).
Anti-inflammatory Activity
The synthesis and evaluation of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory activity. This points to the potential use of such compounds in developing new anti-inflammatory medications (Sunder & Maleraju, 2013).
Photovoltaic Efficiency and Ligand-Protein Interactions
Certain benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency, light harvesting efficiency (LHE), and ability to interact with proteins like Cyclooxygenase 1 (COX1). This dual application potential underscores the versatility of these compounds in both medicinal chemistry and renewable energy research (Mary et al., 2020).
Antioxidant Activity
Research into pyrazole-acetamide derivatives has explored their antioxidant activity, demonstrating significant potential. This activity could have implications in developing therapies targeting oxidative stress-related diseases (Chkirate et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O/c23-19-10-12-20(13-11-19)28-21(25-26-27-28)15-24-22(29)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-13H,14-15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCBVKIIWSXALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.